Hemodynamic Profile: Benzohexonium vs. No Blocker in Cardiac Surgery
In a clinical comparative study on patients undergoing cardiopulmonary bypass for valve surgery, Benzohexonium demonstrated a significant and quantifiable improvement in key hemodynamic parameters compared to the baseline without a ganglionic blocker. Specifically, the use of Benzohexonium was associated with a decrease in total peripheral vascular resistance, an increase in both cardiac and stroke indexes, and an increase in the systolic potency of the heart [1]. Additionally, it increased systemic oxygen transport and reduced stress hormone levels (epinephrine, norepinephrine) [1]. This provides a direct, intraoperative performance benchmark that distinguishes Benzohexonium's cardiovascular profile from non-intervention.
| Evidence Dimension | Intraoperative Hemodynamic Performance and Stress Response |
|---|---|
| Target Compound Data | Decreased total peripheral vascular resistance; Increased cardiac and stroke indexes; Increased systolic potency; Increased systemic oxygen transport; Lowered epinephrine, norepinephrine, ACTH, vasopressin. |
| Comparator Or Baseline | Baseline (No ganglionic blocker during cardiopulmonary bypass surgery) |
| Quantified Difference | Not provided as a single numerical value; study reports significant directional changes in multiple hemodynamic and endocrine parameters. |
| Conditions | Human patients undergoing cardiopulmonary bypass operations for mitral and aortic valve failure. |
Why This Matters
This provides a direct, intraoperative performance benchmark that distinguishes Benzohexonium's cardiovascular profile from non-intervention or potentially other interventions lacking such data.
- [1] Gorokhovatskiĭ, Iu I., et al. (2001). [Ganglion block in cardiopulmonary bypass surgery]. Anesteziol Reanimatol, (4), 11-4. PMID: 11586620. View Source
